molecular formula C9H11NO B6261432 3-(5-methylpyridin-3-yl)propanal CAS No. 1545263-58-8

3-(5-methylpyridin-3-yl)propanal

Cat. No.: B6261432
CAS No.: 1545263-58-8
M. Wt: 149.2
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Description

3-(5-Methylpyridin-3-yl)propanal is an aldehyde derivative featuring a pyridine ring substituted with a methyl group at the 5-position and a propanal chain at the 3-position. Its molecular formula is C₉H₁₁NO, with a molecular weight of 149.19 g/mol. The compound combines the aromatic and basic properties of pyridine with the reactivity of an aldehyde functional group. This dual functionality makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and flavor chemistry.

Properties

CAS No.

1545263-58-8

Molecular Formula

C9H11NO

Molecular Weight

149.2

Purity

50

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methylpyridin-3-yl)propanal typically involves the following steps:

    Starting Material: The synthesis begins with 5-methylnicotinic acid.

    Bromination: The 5-methylnicotinic acid is brominated using N-bromosuccinimide in carbon tetrachloride to yield 3-(bromomethyl)-5-methylpyridine.

    Reduction: The brominated product is then reduced using sodium borohydride in methanol to obtain 3-(5-methylpyridin-3-yl)methanol.

    Oxidation: Finally, the alcohol is oxidized using pyridinium chlorochromate to yield this compound.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The use of environmentally friendly reagents and conditions is emphasized to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(5-methylpyridin-3-yl)propanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: It can be reduced to the corresponding alcohol.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate is commonly used for oxidation reactions.

    Reduction: Sodium borohydride in methanol is used for reduction reactions.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 3-(5-methylpyridin-3-yl)propanoic acid.

    Reduction: 3-(5-methylpyridin-3-yl)propanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

3-(5-methylpyridin-3-yl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-methylpyridin-3-yl)propanal involves its interaction with specific molecular targets. It can act as an aldehyde, participating in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Aldehyde vs. Ester Derivatives

  • Methyl 3-(5-aminopyridin-3-yl)propanoate (C₉H₁₂N₂O₂, MW 180.20 g/mol ): The ester group (-COOCH₃) replaces the aldehyde (-CHO), reducing electrophilicity and oxidative instability. Enhanced solubility in polar aprotic solvents compared to the aldehyde. Applications: Likely used as a protected intermediate in peptide or heterocycle synthesis.

Aldehyde vs. Alcohol Derivatives

  • 3-(2-Aminopyridin-3-yl)propan-1-ol (C₈H₁₂N₂O, MW 152.20 g/mol ): The hydroxyl (-OH) group increases hydrogen-bonding capacity, improving water solubility. Lower reactivity toward nucleophiles compared to the aldehyde. Applications: Potential use in drug delivery systems or as a ligand in coordination chemistry.

Pyridine Ring Substitutent Effects

Methyl vs. Amino Substitutents

  • Contrast: The methyl group in 3-(5-methylpyridin-3-yl)propanal provides steric hindrance and electron-donating effects, stabilizing the ring but reducing nucleophilic susceptibility.

Halogen-Substituted Analogues

  • (5-Bromo-2-chloropyridin-3-yl)methanol (C₆H₅BrClNO, MW 222.47 g/mol ): Halogen atoms (Br, Cl) enhance lipophilicity and resistance to metabolic degradation. Unlike the aldehyde, the methanol group limits cross-coupling reactivity (e.g., Suzuki-Miyaura).

Physicochemical and Application Comparisons

Compound Name Molecular Formula Functional Group Key Properties Potential Applications
This compound C₉H₁₁NO Aldehyde High electrophilicity, volatile Flavor chemistry, Schiff base synthesis
Methyl 3-(5-aminopyridin-3-yl)propanoate C₉H₁₂N₂O₂ Ester Moderate stability, polar solubility Pharmaceutical intermediates
3-(Methylthio)propanal C₄H₈OS Thioaldehyde Potent odor (OAV >1000) Food flavoring, roasted nut aromas
(5-Chloro-2-methoxypyridin-3-yl)methanol C₇H₈ClNO₂ Alcohol Lipophilic, UV stability Agrochemical precursors

Research Findings and Implications

  • Flavor Chemistry: While 3-(methylthio)propanal is a key odorant in peanuts , this compound’s pyridine core may introduce bitter or medicinal notes, limiting its use in flavors but expanding utility in medicinal chemistry.
  • Drug Design : Pyridine aldehydes are precursors to bioactive heterocycles (e.g., pyrazolo[3,4-b]pyridines ), where substituent positioning influences target binding and metabolic stability.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-(5-methylpyridin-3-yl)propanal, and what reaction conditions optimize yield and purity?

  • Methodology : Multi-step organic synthesis often involves coupling reactions between pyridine derivatives and aldehyde precursors. For example, organolithium reagents or palladium-catalyzed cross-coupling can introduce the propanal moiety to the pyridine ring. Protecting groups (e.g., tert-butyldimethylsilyl) may be used to ensure regioselectivity . Reaction conditions such as temperature (−78°C for organolithium reactions) and solvent polarity (THF or DMF) are critical for minimizing side products .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features distinguish it from structural analogs?

  • Methodology :

  • NMR : 1^1H NMR reveals the aldehyde proton (δ 9.5–10.0 ppm) and pyridine ring protons (δ 7.5–8.5 ppm). The methyl group at C5 of the pyridine appears as a singlet (δ 2.3–2.5 ppm).
  • IR : A strong carbonyl stretch (~1720 cm1^{-1}) confirms the aldehyde group.
  • Mass Spectrometry : Molecular ion peaks at m/z corresponding to C9_9H11_{11}NO (e.g., 149.1 for [M+^+]) and fragmentation patterns distinguish it from analogs like 3-(3-chlorophenyl)propanal .

Q. What chromatographic methods are recommended for analyzing the purity of this compound?

  • Methodology : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is standard. Solvent systems (e.g., acetonitrile/water gradients) and retention times are optimized based on the compound’s polarity. GC-MS with a DB-5 column can resolve volatile impurities, leveraging retention indices compared to pyridine-based standards .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence the reactivity of this compound in nucleophilic addition reactions?

  • Analysis : The electron-withdrawing pyridine ring activates the aldehyde toward nucleophilic attack. Substituent effects (e.g., methyl at C5) alter electron density: the methyl group donates electrons via hyperconjugation, slightly deactivating the ring compared to electron-deficient analogs like 3-(pyrimidin-4-yl)propanal. Computational studies (DFT) can map charge distribution and predict sites for regioselective reactions .

Q. What mechanistic insights explain the oxidation pathways of this compound under varying pH conditions?

  • Experimental Design :

  • Acidic Conditions : Aldehydes oxidize to carboxylic acids via hydride transfer.
  • Basic Conditions : Cannizzaro reaction may occur, yielding 3-(5-methylpyridin-3-yl)propanol and its corresponding acid.
  • Stability Tests : Monitor degradation kinetics using UV-Vis spectroscopy and LC-MS to identify intermediates .

Q. How does the steric and electronic profile of this compound compare to its ortho- and para-substituted analogs in biological activity?

  • Comparative Study :

  • Steric Effects : The methyl group at C5 creates steric hindrance, reducing binding affinity to enzymes like aldehyde dehydrogenase compared to smaller substituents (e.g., 3-(pyridin-3-yl)propanal).
  • Electronic Effects : Para-substituted analogs (e.g., 3-(4-chlorophenyl)propanal) exhibit stronger electron-withdrawing effects, enhancing reactivity in Michael addition reactions .

Q. What computational approaches predict the interaction of this compound with aldehyde dehydrogenase (ALDH)?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations model binding poses. Key interactions include hydrogen bonding between the aldehyde oxygen and ALDH’s catalytic cysteine (Cys302). Free energy calculations (MM-PBSA) quantify binding affinity differences between analogs .

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